molecular formula C21H18N2O2S B13971598 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt CAS No. 53288-83-8

2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt

Cat. No.: B13971598
CAS No.: 53288-83-8
M. Wt: 362.4 g/mol
InChI Key: ZDKFHCYNZYQJRJ-UHFFFAOYSA-N
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Description

2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt is a complex organic compound that belongs to the class of benzothiazolylidene derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt typically involves a multi-step process. The starting materials are usually benzothiazole derivatives and quinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium derivatives, while substitution reactions may produce a variety of substituted benzothiazolylidene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, it may be used as a fluorescent probe or a marker due to its potential fluorescence properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, it may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolylidene derivatives: These compounds share a similar core structure and have comparable chemical properties.

    Quinolinium derivatives: These compounds also share structural similarities and may exhibit similar reactivity.

Uniqueness

What sets 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt apart is its unique combination of benzothiazolylidene and quinolinium moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

53288-83-8

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C21H18N2O2S/c1-2-22-16(12-11-15-7-3-4-8-17(15)22)13-20-23(14-21(24)25)18-9-5-6-10-19(18)26-20/h3-13H,2,14H2,1H3

InChI Key

ZDKFHCYNZYQJRJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CC(=O)[O-]

Origin of Product

United States

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